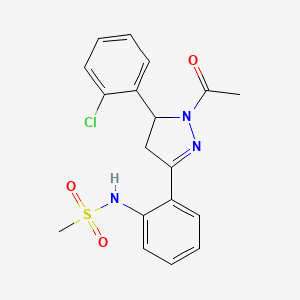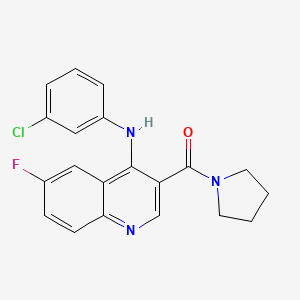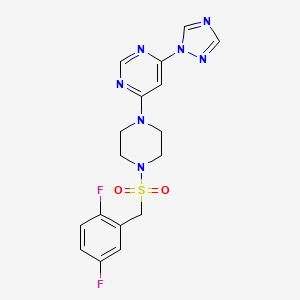
N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a cyclopentyl group, a fluorophenyl group, and a propoxy group attached to a pyrazole ring, making it a unique structure with potential for various applications.
Mechanism of Action
Target of Action
Many compounds with a pyrazole core structure have been found to interact with various protein kinases, including MAP kinase, cyclin-dependent kinase, and glycogen synthase kinase-3 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and metabolism.
Biochemical Pathways
For example, inhibition of MAP kinase can affect cell proliferation and differentiation, while inhibition of glycogen synthase kinase-3 can affect glucose metabolism .
Preparation Methods
The synthesis of N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a suitable hydrazine derivative, followed by its reaction with a β-ketoester to form the pyrazole ring.
Chemical Reactions Analysis
N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be utilized in the development of new materials, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-cyclopentyl-4-nitrosopiperazine: This compound shares the cyclopentyl group but differs in its overall structure and functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrazole ring but differ in their substituents and biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring but have different substituents and exhibit distinct biological activities
Properties
IUPAC Name |
N-cyclopentyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-2-11-24-16-12-22(15-9-7-13(19)8-10-15)21-17(16)18(23)20-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMMKQFUIFTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)
![{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B2497678.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)
![2-{1-[4-(Morpholin-4-yl)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2497683.png)
![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)
![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2497694.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)



